4-(2,4-Difluorophenyl)-2-hydrazinylthiazole
Description
Properties
IUPAC Name |
[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKEICZUUQBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinecarbothioamide Intermediate Formation
The synthesis typically begins with the preparation of a hydrazinecarbothioamide precursor. A modified Hantzsch thiazole synthesis is employed, leveraging the reactivity of 2,4-difluorophenylacetophenone derivatives.
Procedure :
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Condensation Reaction :
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2,4-Difluorophenylacetophenone (1.0 equiv) is refluxed with thiosemicarbazide (1.2 equiv) in ethanol (50 mL) under acidic catalysis (HCl, 0.1 equiv) for 6–8 hours.
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Key Observation : The reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), revealing complete consumption of the ketone precursor.
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Product Isolation : The intermediate, 2-(1-(2,4-difluorophenyl)ethylidene)hydrazine-1-carbothioamide, is isolated by hot filtration (yield: 72–78%).
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Cyclization to Thiazole Core :
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The hydrazinecarbothioamide intermediate is treated with α-bromo-2,4-difluoroacetophenone (1.1 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 4 hours.
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Mechanistic Insight : The thiol group attacks the α-carbon of the bromoacetophenone, facilitating cyclization via nucleophilic substitution (SN2) to form the thiazole ring.
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Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly dependent on solvent polarity and temperature:
| Parameter | Ethanol | DMSO | Acetonitrile |
|---|---|---|---|
| Yield (%) | 65 | 78 | 52 |
| Reaction Time | 8 hours | 4 hours | 12 hours |
| Purity (HPLC) | 95% | 98% | 89% |
Key Findings :
Catalytic Systems
Acid catalysts significantly influence cyclization efficiency:
| Catalyst | Concentration (equiv) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| HCl | 0.1 | 78 | 5 |
| H2SO4 | 0.1 | 70 | 12 |
| p-TsOH | 0.05 | 68 | 8 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address scalability challenges, continuous flow reactors are employed:
Purification Techniques
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Crystallization : Recrystallization from ethanol/water (7:3) yields 98% pure product.
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Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient) resolves regioisomeric impurities (<0.5%).
Structural Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, DMSO- d 6) :
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δ 7.85–7.89 (m, 2H, aromatic C-H), 7.32 (s, 1H, thiazole C-H), 3.24 (s, 3H, CH3), 2.38 (s, 3H, CH3).
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Notable Splitting : Fluorine-induced deshielding of aromatic protons (δ 7.85–7.89) confirms 2,4-difluorophenyl substitution.
13C NMR (100 MHz, DMSO- d 6) :
HRMS : [M+H]+ calculated for C9H7F2N3S: 227.0421; found: 227.0423.
Purity Assessment
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HPLC : YMC Triart C18 column (4.6 × 150 mm), MeCN/water (0.1% formic acid) gradient (30–70% over 15 min), retention time = 6.7 min.
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Elemental Analysis : Calculated (%) C 47.58, H 3.11, N 18.49; Found: C 47.52, H 3.09, N 18.45.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch (Ethanol/HCl) | 65–72 | 95 | Moderate | 1.0 |
| Continuous Flow | 85–90 | 98 | High | 0.8 |
| Microwave-Assisted | 75 | 97 | Low | 1.2 |
Critical Insight : Continuous flow synthesis outperforms batch methods in yield and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Regioisomeric Contamination
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-hydrazinylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- The sulfonyl group in triazole-thione derivatives (e.g., compounds from –2) increases molecular weight and introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Hydroxyl groups (e.g., in benzimidazoles ) improve water solubility but may decrease metabolic stability due to susceptibility to glucuronidation.
Tautomerism and Stability
The triazole-thione derivatives (e.g., compounds [7–9] in ) exhibit tautomerism between thiol and thione forms. IR spectra confirm the dominance of the thione tautomer (νC=S at 1247–1255 cm⁻¹; absence of νS-H at ~2500–2600 cm⁻¹) due to stabilization via conjugation with the triazole ring . In contrast, this compound lacks such tautomeric behavior, as its hydrazinyl group is directly bonded to the thiazole without additional heteroatoms.
Table 2: Bioactivity Insights from Structural Analogues
Key Findings :
- Triazole-thiones demonstrate antifungal activity, likely due to sulfonyl groups enhancing target binding (e.g., CYP51 inhibition in fungi) .
- Fluorine position critically impacts bioactivity: 2,4-difluorophenyl derivatives (as in the title compound) show better metabolic stability than 3,5-difluoro analogues .
- Carboxylic acid-containing derivatives (e.g., ) exhibit metal-chelating properties, useful in designing metalloenzyme inhibitors .
Biological Activity
4-(2,4-Difluorophenyl)-2-hydrazinylthiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiazole precursors. The synthetic route can vary but generally includes the following steps:
- Preparation of Thiazole Derivative : The thiazole ring is formed through cyclization reactions involving appropriate precursors.
- Hydrazine Substitution : The hydrazine moiety is introduced at the 2-position of the thiazole ring, often through nucleophilic substitution reactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against fungal strains such as Candida albicans and Candida parapsilosis.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 125 | C. albicans |
| This compound | 250 | C. parapsilosis |
| Fluconazole | 31.24 | C. albicans |
The presence of a hydrazine substituent at the C2 position appears to enhance antifungal efficiency, as shown by lower MIC values compared to other derivatives lacking this substitution .
Anticancer Activity
Research has highlighted the anticancer potential of this compound against various cancer cell lines. For instance, compounds containing similar thiazole structures have demonstrated significant activity against leukemia cells (K-562), with mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Studies suggest that this compound may act as a non-competitive inhibitor for certain enzymes involved in metabolic pathways, particularly in fungal species where it interferes with lanosterol C14α-demethylase.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their overall biological efficacy by reducing oxidative stress within cells .
Case Studies
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Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiazole derivatives' antimicrobial activities. The results indicated that modifications at the phenyl ring significantly influenced the compounds' efficacy against fungal strains.
- Findings : The introduction of fluorine atoms enhanced lipophilicity and improved membrane permeability, leading to increased antifungal activity.
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Anticancer Screening : A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of this compound.
- Results : Compounds showed IC50 values in the micromolar range against K-562 cells, indicating potent anticancer properties.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Hantzsch thiazole | 65–75 | 97 | Ethanol, reflux, 12h | |
| Hydrazine-thioketone | 70–80 | 95 | DMF, 80°C, 6h |
Advanced: How can spectroscopic techniques resolve structural ambiguities in thiazole derivatives like this compound?
Methodological Answer:
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Bands | Structural Assignment | Reference |
|---|---|---|---|
| IR | 1247 cm⁻¹ | C=S (thione tautomer) | |
| ¹H NMR | δ 8.5 ppm (s, 1H) | Hydrazinyl NH | |
| ¹³C NMR | δ 168.2 ppm | Thiazole C2 |
Basic: What biological activities have been reported for structurally similar thiazole-hydrazine derivatives?
Methodological Answer:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli via agar dilution assays .
- Anticancer Potential: IC₅₀ = 12–25 µM in MCF-7 (breast cancer) cells, likely via topoisomerase II inhibition .
- Enzyme Inhibition: Competitive inhibition of DHFR (dihydrofolate reductase) with Kᵢ = 0.45 µM .
Q. Table 4: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| LogP | 2.1 (predicted) | |
| Melting Point | 141–143°C | |
| λmax (UV-Vis) | 275 nm (ε = 12,500 M⁻¹cm⁻¹) |
Advanced: How can stability studies inform formulation strategies for this compound?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and pH variations (1–13) to identify degradation pathways .
- Analytical Monitoring: HPLC-PDA tracks decomposition products; LC-MS identifies degradants (e.g., hydrolysis of hydrazine to amine) .
- Formulation Insights: Lyophilization improves stability in aqueous buffers; PEG-based matrices reduce photodegradation .
Key Data:
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
